3-Isopropyl-2-nitrobenzaldehyde
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Overview
Description
3-Isopropyl-2-nitrobenzaldehyde is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with an isopropyl group at the third position and a nitro group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-2-nitrobenzaldehyde typically involves the nitration of 3-isopropylbenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
For industrial production, the process may involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. This ensures high yield and purity of the final product. Additionally, the use of catalysts and solvents that are less toxic and more environmentally friendly can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-2-nitrobenzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Oxidation: Potassium permanganate, water as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Major Products Formed
Reduction: 3-Isopropyl-2-aminobenzaldehyde.
Oxidation: 3-Isopropyl-2-nitrobenzoic acid.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Isopropyl-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitro and aldehyde groups.
Industry: Used in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-Isopropyl-2-nitrobenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The aldehyde group can form Schiff bases with primary amines, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzaldehyde: Contains a nitro group ortho to the aldehyde group.
3-Nitrobenzaldehyde: Contains a nitro group meta to the aldehyde group.
4-Nitrobenzaldehyde: Contains a nitro group para to the aldehyde group.
Uniqueness
3-Isopropyl-2-nitrobenzaldehyde is unique due to the presence of the isopropyl group, which can influence its reactivity and physical properties compared to other nitrobenzaldehydes. The isopropyl group can provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability .
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-nitro-3-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H11NO3/c1-7(2)9-5-3-4-8(6-12)10(9)11(13)14/h3-7H,1-2H3 |
InChI Key |
ZRGQHBDRRKHINY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1[N+](=O)[O-])C=O |
Origin of Product |
United States |
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